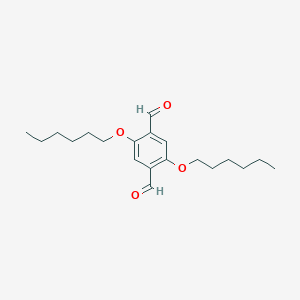

2,5-Bis(hexyloxy)terephthalaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dihexoxyterephthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-3-5-7-9-11-23-19-13-18(16-22)20(14-17(19)15-21)24-12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZNMVAGYIDUKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC(=C(C=C1C=O)OCCCCCC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348706 | |

| Record name | 2,5-bis(hexyloxy)terephthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151903-52-5 | |

| Record name | 2,5-bis(hexyloxy)terephthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-(Bishexyloxy)terephthalaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Dialdehyde Building Blocks in Contemporary Organic Synthesis

Dialdehyde (B1249045) building blocks are organic compounds containing two aldehyde (-CHO) functional groups. These groups are highly reactive and can participate in a wide range of chemical transformations, making dialdehydes exceptionally useful as starting materials in organic synthesis. researchgate.netmolport.com Their ability to react with various nucleophiles, such as amines and alcohols, allows for the construction of diverse molecular structures. molport.com Some common reactions involving aldehydes include reductions to primary alcohols, oxidations to carboxylic acids, and various condensation and addition reactions. molport.com

The symmetrical nature of many dialdehydes makes them ideal candidates for the formation of linear polymers and macrocycles. In contemporary synthesis, they are key precursors for creating complex molecules with applications ranging from pharmaceuticals to advanced materials. sigmaaldrich.comenamine.net The reactivity of the aldehyde groups can be finely tuned, enabling chemists to design and construct intricate molecular frameworks with a high degree of precision. nih.gov

Overview of 2,5 Bis Hexyloxy Terephthalaldehyde As a Versatile Synthetic Intermediate

2,5-Bis(hexyloxy)terephthalaldehyde, with the chemical formula C20H30O4, is a solid organic compound characterized by a central benzene (B151609) ring substituted with two aldehyde groups at positions 1 and 4, and two hexyloxy groups at positions 2 and 5. nih.govchemspider.com The presence of the two reactive aldehyde groups is a key feature, allowing it to readily polymerize or co-polymerize with other monomers. This reactivity makes it a valuable intermediate for synthesizing a variety of materials, including fluorescent polymers.

The hexyloxy side chains confer solubility in common organic solvents, which is a significant advantage for its application in solution-based processing techniques. This solubility is crucial for its use in the synthesis of larger, more complex structures. The melting point of this compound is in the range of 115-116°C.

Below is a table summarizing the key properties of this compound:

| Property | Value | Reference |

|---|---|---|

| CAS Number | 151903-52-5 | nih.gov |

| Molecular Formula | C20H30O4 | nih.gov |

| Molecular Weight | 334.45 g/mol | nih.gov |

| Melting Point | 115-116 °C | |

| Appearance | Solid | sigmaaldrich.com |

| Purity | Typically ≥98% | sigmaaldrich.com |

Scope of Research Applications in Materials Science and Supramolecular Chemistry

Established Alkylation Routes from Dihydroxyterephthalaldehyde Precursors

A principal and direct route to this compound involves the Williamson ether synthesis, a classic and reliable method for forming ethers. sciencemadness.orgnih.govharvard.edu This approach utilizes 2,5-dihydroxyterephthalaldehyde (B1588973) as the starting scaffold, which is then alkylated using a suitable hexyl halide.

Reaction Conditions and Catalytic Approaches

The core of this synthetic strategy is the reaction of 2,5-dihydroxyterephthalaldehyde with two equivalents of a hexylating agent, typically 1-bromohexane (B126081) or 1-iodohexane. The reaction is conducted in the presence of a base, which deprotonates the hydroxyl groups to form more nucleophilic alkoxides.

Commonly employed bases include alkali metal carbonates, such as potassium carbonate (K₂CO₃), or stronger bases like sodium hydride (NaH). harvard.eduresearchgate.net The choice of base can influence the reaction rate and efficiency. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or acetone, which can effectively dissolve the reactants and facilitate the SN2 reaction mechanism. sciencemadness.orgresearchgate.net

The general reaction scheme is as follows:

Reaction of 2,5-dihydroxyterephthalaldehyde with a hexyl halide in the presence of a base.

The mechanism follows a bimolecular nucleophilic substitution (SN2) pathway, where the alkoxide ion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. sciencemadness.orgnih.gov

A summary of typical reaction conditions is presented in the table below.

| Parameter | Condition |

| Starting Material | 2,5-Dihydroxyterephthalaldehyde |

| Alkylating Agent | 1-Bromohexane or 1-Iodohexane |

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) |

| Solvent | Dimethylformamide (DMF), Acetonitrile, Acetone |

| Temperature | Room temperature to reflux |

Optimization Strategies for Enhanced Yield and Purity

To maximize the yield and purity of this compound, several factors in the Williamson ether synthesis can be optimized.

Choice of Alkyl Halide: Alkyl iodides are generally more reactive than alkyl bromides due to iodide being a better leaving group, which can lead to faster reaction times or the possibility of using milder conditions.

Base Strength and Stoichiometry: The use of a slight excess of the base ensures complete deprotonation of the diol, driving the reaction towards the desired dialkylated product. The choice between a weaker base like K₂CO₃ and a stronger one like NaH can depend on the reactivity of the alkyl halide and the desired reaction temperature. harvard.edu

Solvent Selection: Aprotic polar solvents are preferred as they solvate the cation of the base while leaving the alkoxide anion relatively free and highly nucleophilic. researchgate.net

Temperature Control: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote side reactions. Optimization often involves finding a balance to achieve a reasonable reaction time with minimal byproduct formation. Some syntheses may start at room temperature and are then heated to reflux to ensure completion. researchgate.net

Purification: After the reaction, purification is typically achieved through extraction and subsequent recrystallization or column chromatography to remove any unreacted starting materials, mono-alkylated intermediate, and inorganic salts.

Multi-step Synthetic Pathways Involving Brominated Intermediates

An alternative and versatile approach to this compound involves the use of brominated aromatic compounds as key intermediates. This multi-step pathway allows for the introduction of the aldehyde functionalities at a later stage in the synthesis.

Synthesis from 2,5-Dibromobenzene-1,4-diol

The synthesis commences with the alkylation of 2,5-dibromobenzene-1,4-diol (2,5-dibromohydroquinone). This reaction is also a Williamson ether synthesis, where the diol is treated with a hexyl halide in the presence of a base to yield 1,4-dibromo-2,5-bis(hexyloxy)benzene (B162551). nih.gov This intermediate is a stable, crystalline solid that can be purified before proceeding to the next step. nih.govsemanticscholar.org

The synthesis of this key intermediate has been reported, and its structure confirmed by single-crystal X-ray diffraction, showing the hexyloxy chains in a coplanar arrangement with the benzene (B151609) ring. nih.govsemanticscholar.org

Transformation via Organolithium Intermediates

The crucial step in this pathway is the conversion of the dibrominated intermediate into the target dialdehyde. A highly effective method for this transformation is through the formation of an organolithium intermediate. This involves a double lithium-halogen exchange reaction, where the bromine atoms on 1,4-dibromo-2,5-bis(hexyloxy)benzene are replaced by lithium atoms. This is typically achieved by treating the dibromo compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). harvard.edu

The resulting dilithiated species is a powerful dinucleophile. Subsequent reaction with a suitable formylating agent, such as N,N-dimethylformamide (DMF), introduces the two aldehyde groups onto the aromatic ring. orgsyn.org An acidic workup then hydrolyzes the intermediate to yield the final product, this compound.

An alternative to direct formylation with DMF after lithiation is the use of a Grignard-type reaction. The dibromo intermediate can be converted into a di-Grignard reagent by reacting it with magnesium metal. This di-Grignard reagent can then be reacted with a formylating agent like N-formylpiperidine to introduce the aldehyde groups. rsc.org

Chemical Reactivity and Derivatization Pathways of this compound

The chemical reactivity of this compound is dominated by its two aldehyde functional groups, making it a versatile building block for the synthesis of more complex molecules and polymers.

The aldehyde groups can readily undergo a variety of condensation reactions. Notable examples include:

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst, leads to the formation of dicyanovinyl or alkoxycarbonylvinyl derivatives. These reactions extend the conjugation of the aromatic system and are useful in the synthesis of materials with specific electronic and optical properties. rug.nl

Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde groups into alkene functionalities. semanticscholar.orgprinceton.edunih.govsigmaaldrich.com Reaction with a phosphorus ylide (Wittig reagent) allows for the introduction of a wide range of substituted vinyl groups. This is a key reaction in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives, which are important materials in organic electronics. orgsyn.org

Schiff Base Formation: The aldehyde groups react with primary amines to form imines, also known as Schiff bases. researchgate.net When reacted with diamines, this leads to the formation of polyimines or macrocyclic structures. These reactions are fundamental in the synthesis of coordination polymers and covalent organic frameworks (COFs).

The reactivity of the aldehyde groups makes this compound a valuable monomer for polymerization reactions, leading to materials with applications in fields such as organic light-emitting diodes (OLEDs) and photovoltaics.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde groups of this compound can be readily oxidized to the corresponding carboxylic acids to form 2,5-Bis(hexyloxy)terephthalic acid. This transformation is a fundamental step in producing monomers for polyesters and other polymers. While various oxidizing agents can accomplish this, the Pinnick oxidation is particularly effective for aldehydes that are sensitive to harsh conditions. This method utilizes sodium chlorite (B76162) (NaClO₂) buffered with a weak acid, such as sodium dihydrogen phosphate (B84403) (NaH₂PO₄), often in the presence of a chlorine scavenger like 2-methyl-2-butene. This reaction is highly chemoselective, oxidizing the aldehydes to carboxylic acids without disturbing the ether linkages on the aromatic ring.

Table 1: Representative Oxidation of this compound

| Reactant | Reagents & Conditions | Product | Description |

| This compound | 1. Sodium chlorite (NaClO₂) 2. Sodium dihydrogen phosphate (NaH₂PO₄) 3. 2-Methyl-2-butene 4. t-BuOH/H₂O, Room Temp. | 2,5-Bis(hexyloxy)terephthalic acid | Selective oxidation of the two aldehyde groups to carboxylic acid functionalities. |

Reduction Reactions to Primary Alcohol Derivatives

The reduction of the dialdehyde yields the corresponding primary diol, 1,4-Bis(hydroxymethyl)-2,5-bis(hexyloxy)benzene. This reaction is typically accomplished with high efficiency using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is ideal for this purpose, as it readily reduces aldehydes to alcohols in protic solvents like ethanol (B145695) or methanol (B129727) without affecting the ether groups or the aromatic ring. libretexts.orgchemguide.co.uklibretexts.org The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of each aldehyde group, followed by protonation of the resulting alkoxide intermediates by the solvent. libretexts.org

Table 2: Representative Reduction of this compound

| Reactant | Reagents & Conditions | Product | Description |

| This compound | 1. Sodium borohydride (NaBH₄) 2. Methanol (MeOH) or Ethanol (EtOH), 0 °C to Room Temp. | 1,4-Bis(hydroxymethyl)-2,5-bis(hexyloxy)benzene | Selective reduction of the two aldehyde groups to primary alcohol functionalities. |

Nucleophilic Substitution Reactions of Hexyloxy Moieties

Direct nucleophilic aromatic substitution of the hexyloxy groups is energetically unfavorable. However, the ether linkages can be cleaved via nucleophilic attack on the alkyl chain, typically activated by a strong Lewis acid. Boron tribromide (BBr₃) is a classic and highly effective reagent for cleaving aryl alkyl ethers. nih.govsci-hub.se The reaction proceeds via the formation of an adduct between the Lewis acidic boron and the ether oxygen. ufp.pt This is followed by a nucleophilic attack by a bromide ion on the alpha-carbon of the hexyl group (an Sₙ2-type mechanism), leading to the cleavage of the carbon-oxygen bond. nih.gov This process occurs for both hexyloxy groups, ultimately yielding 2,5-dihydroxyterephthalaldehyde and 1-bromohexane after an aqueous workup. masterorganicchemistry.com

Table 3: Representative Ether Cleavage of this compound

| Reactant | Reagents & Conditions | Products | Description |

| This compound | 1. Boron tribromide (BBr₃) 2. Dichloromethane (B109758) (CH₂Cl₂), Low Temp. (-78 °C to 0 °C) 3. Aqueous workup | 2,5-Dihydroxyterephthalaldehyde and 1-Bromohexane | Cleavage of the two aryl ether bonds via nucleophilic substitution at the hexyl groups. |

Imine Formation and Schiff Base Condensation Chemistry

One of the most significant reactions of this compound is its condensation with primary amines to form imines, also known as Schiff bases. researchgate.net Given the difunctional nature of the starting material, reaction with two equivalents of a primary amine (R-NH₂) results in the formation of a bis-Schiff base. This reaction is typically catalyzed by a small amount of acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). nih.govscholarsresearchlibrary.com The formation of these conjugated bis-imines is crucial for the synthesis of polyazomethines and other functional materials like covalent organic frameworks (COFs). tandfonline.comsemanticscholar.org The reaction can be controlled to produce either the mono- or bis-Schiff base by adjusting the stoichiometry and reaction conditions. nih.govnih.gov

Table 4: Representative Imine Formation with this compound

| Reactant | Reagents & Conditions | Product | Description |

| This compound | 1. Primary Amine (2 equiv., e.g., Aniline) 2. Ethanol (EtOH) or Methanol (MeOH) 3. Acid catalyst (e.g., acetic acid), Reflux | N,N'-(2,5-Bis(hexyloxy)-1,4-phenylene)bis(1-phenylmethanimine) | Condensation reaction between the two aldehyde groups and primary amines to form a bis-Schiff base. |

Covalent Organic Frameworks (COFs) and Porous Organic Materials

Covalent Organic Frameworks are a class of crystalline porous polymers with ordered structures and high surface areas. The design and synthesis of COFs from molecular building blocks like this compound allows for precise control over their structural and functional properties.

Design and Synthesis of this compound-Based COFs

The synthesis of COFs utilizing this compound, often abbreviated as DHT, typically involves a condensation reaction with a multitopic amine linker. A notable example is the synthesis of TAPB-DHT-COF, where this compound is reacted with 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB). acs.org This reaction forms a robust, imine-based COF with a porous structure. The synthesis is often carried out under solvothermal conditions, where the reactants are heated in a suitable solvent, sometimes with an acid catalyst, to promote the formation of a crystalline framework. acs.org The resulting material, a yellow powder, exhibits good chemical stability. acs.org

The general synthetic route for such imine-linked COFs involves the reaction between the aldehyde groups of this compound and the amino groups of the linker molecule. This Schiff base reaction is reversible, which allows for the correction of defects during the crystallization process, leading to a highly ordered framework. The choice of solvent and catalyst can significantly influence the crystallinity and morphology of the resulting COF. acs.org

Influence of Hexyloxy Side Chains on COF Crystallinity and Interlayer Stacking

The hexyloxy side chains of this compound play a crucial role in determining the structural characteristics of the resulting COFs, particularly their crystallinity and the way the two-dimensional layers stack upon one another. Research on a series of 2D imine-linked COFs with varying n-alkyloxy chain lengths has provided significant insights into this relationship.

Longer alkyl chains, such as the hexyloxy groups, can favorably interact with each other, which promotes the self-assembly of the COF sheets into highly crystalline materials. This is in contrast to shorter chains, which can lead to lower yields and less crystalline products. These favorable side-chain interactions are a key factor in producing well-ordered COF materials. Molecular dynamics simulations have supported these experimental observations, indicating that the interactions between the long alkyl chains are a driving force for the assembly of the layers.

The length of the side chains also influences the interlayer stacking arrangement. While a COF with methoxy (B1213986) groups (a single carbon chain) may adopt an eclipsed stacking geometry with no offset between layers, those with longer chains, including hexyloxy, tend to exhibit some degree of slipped stacking. This slippage of the layers relative to one another can affect the pore size and shape within the material, which in turn influences its properties and potential applications.

Functionalization and Post-Synthetic Modification of COF Structures

While the initial properties of a COF are determined by its building blocks, these properties can be further tuned through functionalization. This can be achieved either by using functionalized monomers during the synthesis or by post-synthetic modification (PSM) of a pre-formed COF. PSM is a powerful strategy to introduce new functionalities into a COF without altering its fundamental framework.

For COFs synthesized from this compound, the framework already possesses the hexyloxy groups. However, other functional groups could be introduced by modifying the aromatic backbone of the dialdehyde or the amine linker prior to synthesis.

Alternatively, PSM techniques can be applied. Covalent PSM involves creating new covalent bonds within the existing framework. For instance, if the COF was designed to have reactive sites, these could be used to attach new molecules. Another approach is post-synthetic metal functionalization, where metal ions are coordinated to specific sites within the COF, which can be useful for applications in catalysis or sensing.

Specific COF Architectures and Their Research Utility

The versatility of COF synthesis allows for the creation of materials with specialized architectures, such as hierarchically porous COFs and superhydrophobic COFs, which have significant research utility.

Hierarchically Porous COFs: These materials possess pores of different sizes (micropores, mesopores, and macropores) within a single framework. nih.gov This multi-scale porosity is advantageous for applications that involve the transport of large molecules, as it can improve diffusion and accessibility to the active sites within the material. nih.gov The synthesis of hierarchically porous COFs can be achieved through various strategies, including the use of templates or the design of specific building blocks that lead to the formation of multiple pore sizes. nih.govresearchgate.net While specific examples of hierarchically porous COFs derived directly from this compound are not extensively documented, the principles of their design are applicable to COFs synthesized from this and other dialdehyde precursors.

Superhydrophobic COFs: These COFs exhibit extreme water-repellency, with water contact angles typically exceeding 150 degrees. This property is highly desirable for applications such as self-cleaning surfaces, oil-water separation, and protective coatings. acs.orgrsc.org Superhydrophobicity in COFs can be achieved by introducing low-surface-energy chemical groups, often fluorine-containing moieties, onto the pore surfaces. acs.org This is typically done through post-synthetic modification of a COF that has reactive sites amenable to such chemical transformations. acs.org For example, a COF with vinyl groups could undergo a thiol-ene reaction to attach perfluoroalkyl groups, rendering the material superhydrophobic while retaining its crystallinity and porosity. acs.org Another approach involves the in-situ growth of a hydrophobic COF on a substrate like a melamine (B1676169) foam, creating a composite material with excellent oil-water separation capabilities. rsc.org

Organic Electronic and Optoelectronic Materials Development

This compound also serves as a valuable monomer for the synthesis of conjugated polymers used in organic electronic and optoelectronic devices. The hexyloxy side chains are crucial for ensuring the solubility of these otherwise rigid polymers, which is essential for their processing from solution.

Integration into Organic Light-Emitting Diodes (OLEDs)

The compound this compound is a precursor for the synthesis of light-emitting polymers, particularly derivatives of poly(p-phenylene vinylene) (PPV). tdl.org These polymers have a conjugated backbone that allows for the transport of charge carriers and the emission of light, making them suitable for use as the active layer in organic light-emitting diodes (OLEDs). tdl.orgnih.gov

The synthesis of these polymers can be achieved through various polycondensation reactions, such as the Knoevenagel condensation of this compound with a diacetonitrile derivative. The resulting polymers, such as cyano-substituted PPVs (CN-PPVs), can act as the electron-accepting and light-emitting material in OLEDs. tdl.org

While detailed performance data for OLEDs based on polymers derived specifically from this compound is not always readily available in isolation, the general principles derived from studies of similar alkoxy-substituted PPVs are directly applicable. These studies consistently show that the side chains are a critical design element for achieving high-performance solution-processable light-emitting polymers.

Below is a table summarizing the properties of a polymer synthesized using this compound.

| Property | Value | Reference |

| Polymer Type | Poly(arylene vinylene) | acs.org |

| Synthetic Method | Knoevenagel condensation | acs.org |

| Application | Electro-optical devices, Photoresponsive devices, Potential for LEDs | acs.org |

Enhancement of Device Efficiency and Stability

The incorporation of long alkoxy side chains, such as the hexyloxy groups in this compound, is a well-established strategy in the design of organic electronic materials. These chains are crucial for improving the solubility and processability of otherwise rigid conjugated polymers. This enhanced solubility allows for the formation of uniform, high-quality thin films, a prerequisite for efficient and stable device performance. While specific performance metrics for devices using polymers derived solely from this compound are not extensively detailed, the fundamental molecular design principle suggests its role in enabling the fabrication of potentially more efficient and stable organic electronic systems.

Application in Organic Photovoltaics (OPVs)

Polymers derived from this compound, such as poly(arylene vinylene)s, are utilized in the development of electro-optical and photoresponsive devices. scribd.comepdf.pub Materials of this class are central to the active layers in organic photovoltaics, where they function as either electron donors or acceptors. The performance of OPV devices is highly dependent on the charge transport characteristics and morphology of the active layer. nankai.edu.cnsci-hub.cat The hexyloxy side chains of the monomer unit contribute to the favorable processing of the final polymer, which is essential for optimizing the nanoscale morphology of the photovoltaic blend and, consequently, device efficiency. sci-hub.cat

Precursor for Conjugated Polymers (e.g., Polyazomethines, Vinylene-Bridged Macromolecules)

The most well-documented application of this compound is as a monomer in condensation polymerizations to create fully conjugated polymers. The two aldehyde groups on the benzene ring allow it to react with a variety of co-monomers to build extended π-systems.

Polyazomethines: Through polycondensation with diamines, this compound forms polyazomethines, also known as Schiff base polymers. A notable example is the synthesis of poly(4,4′-oxydiphenylenemethylidynenitrilo-2,5-dihexyloxy-1,4-phenylenenitrilomethylidyne) (POPNM) from the reaction with 4,4′-oxydianiline. acs.orgresearchgate.netresearchgate.net This class of polymers is investigated for its unique optical properties. For instance, POPNM exhibits fluorescent properties and acts as an acid-sensory transducer, changing color upon protonation of the imine nitrogen atom in the polymer backbone. acs.orgresearchgate.net

Vinylene-Bridged Macromolecules: The compound is a direct precursor to poly(arylene vinylene) (PAV) type polymers through Knoevenagel condensation. epdf.pub Specifically, it can be reacted with monomers containing active methylene groups, such as 2,5-bis(hexyloxy)benzene-1,4-diacetonitrile, to yield a fully conjugated polymer backbone with vinylene linkages. scribd.comepdf.pub These PAVs are a significant class of materials used in electro-optical and photoresponsive devices, including light-emitting diodes (LEDs). scribd.comepdf.pub

| Polymer Type | Co-monomer | Resulting Polymer Name/Type | Key Findings/Applications | Source(s) |

| Polyazomethine | 4,4'-Oxydianiline | Poly(4,4′-oxydiphenylenemethylidynenitrilo-2,5-dihexyloxy-1,4-phenylenenitrilomethylidyne) (POPNM) | Fluorescent; Acid-sensory properties (color change with acid). | acs.orgresearchgate.netresearchgate.net |

| Poly(arylene vinylene) | 2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile | Poly(arylene vinylene) | Used in electro-optical and photoresponsive devices. | scribd.comepdf.pub |

Development of Organic Memristors and Other Electronic Devices

While there is no specific literature detailing the use of this compound in organic memristors, its role as a building block for functional organic materials is clear. Its utility has been demonstrated in the synthesis of Covalent Organic Frameworks (COFs). For example, it has been used as a monomeric precursor along with 1,3,5-tris(4-aminophenyl)benzene to create a COF designed for the efficient extraction of estrogens from environmental water samples. mdpi.com This application highlights the compound's versatility in creating porous, crystalline materials for specialized analytical applications beyond electronics. mdpi.com

Polymer Chemistry and Macromolecular Design

The bifunctional nature of this compound makes it a valuable monomer for step-growth polymerization, enabling the design of novel macromolecular architectures.

Synthesis of Novel Polyester (B1180765) and Polyamide Architectures

The direct synthesis of polyesters and polyamides typically involves the reaction of dicarboxylic acids (or their derivatives like acyl chlorides) with diols and diamines, respectively. sci-hub.catlibretexts.org The aldehyde functional groups in this compound are not directly suited for these classic polycondensation reactions.

For this monomer to be used in traditional polyester or polyamide synthesis, its aldehyde groups would first need to be oxidized to form the corresponding dicarboxylic acid, 2,5-bis(hexyloxy)terephthalic acid. While methods for such transformations exist, the use of this compound as a starting material for these specific polymer classes has not been found in the surveyed literature. However, alternative synthetic routes that can convert aldehydes into polymer linkages, such as the Strecker reaction to form polypeptide precursors, represent an area of ongoing research in polymer chemistry. bohrium.comnih.govacs.org

Supramolecular Chemistry and Self-Assembly Processes

The structure of this compound is also well-suited for the construction of complex, non-covalently bonded structures through self-assembly. The aldehyde groups can participate in dynamic covalent reactions or directional intermolecular interactions, while the hexyloxy chains play a crucial role in guiding the assembly process.

The term "supramolecular chemistry" refers to the chemistry of molecular assemblies and intermolecular bonds. The design of molecules that can spontaneously assemble into larger, ordered structures is a key goal in this field. This compound is a candidate for the construction of such architectures. For instance, it is listed as a precursor for the synthesis of Metal-Organic Frameworks (MOFs), which are a class of crystalline materials consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. nanochemazone.com The aldehyde groups of the molecule can be converted to other functionalities that can then coordinate with metal centers to build up these porous networks.

The geometry of this compound, with its two reactive groups at opposite ends of a rigid core, makes it a potential building block for the synthesis of macrocyclic structures, or nanorings. The formation of such discrete, cyclic structures through self-assembly is a significant challenge in supramolecular chemistry. The synthesis of such nanostructures often relies on strategies that utilize dynamic covalent chemistry or a combination of directional, non-covalent interactions to favor the formation of closed-ring structures over linear polymers. While specific examples utilizing this compound for nanoring formation are not yet prominent in the literature, the general principles of supramolecular synthesis suggest its suitability for such applications.

Mechanistic Insights and Theoretical Investigations

Reaction Mechanism Elucidation (e.g., Schiff Base Formation Kinetics and Thermodynamics)

The primary reaction pathway for 2,5-Bis(hexyloxy)terephthalaldehyde in the formation of polymers and COFs is through Schiff base condensation. This reaction involves the two aldehyde groups of the molecule reacting with primary amines to form imine (C=N) bonds. scholarsresearchlibrary.comnumberanalytics.com

The mechanism of Schiff base formation is a two-step process involving an initial addition followed by an elimination. wjpsonline.com

Nucleophilic Addition: The amine, acting as a nucleophile, attacks the electrophilic carbon of the aldehyde's carbonyl group. This forms a tetrahedral intermediate known as a carbinolamine. youtube.com

Dehydration: The carbinolamine is then protonated, typically under mild acidic catalysis, which converts the hydroxyl group into a good leaving group (water). Subsequent elimination of water results in the formation of the stable imine bond. wjpsonline.comyoutube.com

The rate-determining step is generally the acid-catalyzed dehydration of the carbinolamine. wjpsonline.com The reaction is reversible, and the pH must be carefully controlled; highly acidic conditions can protonate the reactant amine, rendering it non-nucleophilic and halting the reaction. wjpsonline.com The presence of two aldehyde groups on this compound allows it to react with difunctional or trifunctional amines, leading to the formation of extended polymer chains or two-dimensional/three-dimensional frameworks. scholarsresearchlibrary.comnumberanalytics.com The reaction's reversibility is a key factor in the synthesis of crystalline COFs, as it allows for "error-correction" during the growth process, leading to highly ordered and crystalline structures. mdpi.com

Computational Chemistry Approaches for Molecular and Electronic Structure

Computational chemistry provides invaluable insights into the properties of this compound at a molecular level, which are often difficult to probe experimentally.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.govpku.edu.cn For this compound and materials derived from it, DFT is used to calculate key parameters that govern their optical and electrochemical behavior.

Electronic Properties: DFT calculations focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The HOMO-LUMO energy gap is a critical parameter that determines the molecule's electronic and optical properties, including its stability and absorption spectrum. researchgate.netresearchgate.net For instance, in related conjugated systems, solvents can influence the HOMO-LUMO gap; polar solvents often lead to a larger gap and increased stability. researchgate.net

Optical Properties: The UV-Vis absorption spectrum can be predicted using Time-Dependent DFT (TD-DFT). researchgate.netresearchgate.net These calculations can predict the maximum absorption wavelength (λmax), which is directly related to the electronic transitions between molecular orbitals. researchgate.net The electron-donating nature of the two hexyloxy groups on the benzene (B151609) ring is expected to influence the electronic distribution and delocalization within the molecule, thereby affecting its absorption properties. The introduction of such alkoxy groups into similar aromatic frameworks has been shown to strengthen interlayer interactions in the resulting materials. nih.gov

Below is a representative table of how DFT-calculated data for a molecule like this compound might be presented.

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability (ionization potential) |

| LUMO Energy | -2.5 eV | Relates to the electron-accepting ability (electron affinity) |

| HOMO-LUMO Gap | 3.7 eV | Determines electronic transition energy and influences color and reactivity |

| Dipole Moment | 2.5 D | Indicates the polarity of the molecule |

| Polarizability (α) | 45 x 10⁻²⁴ esu | Measures the deformability of the electron cloud |

Note: These values are illustrative and would be determined by specific DFT calculations using functionals like B3LYP or CAM-B3LYP with an appropriate basis set.

Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. youtube.com For systems involving this compound, MD simulations can provide insights into how these molecules or the polymers derived from them interact and self-assemble. rsc.org

MD simulations can model:

Polymer Chain Packing: How polymer chains containing this compound units pack in the solid state. This is crucial for understanding the morphology and mechanical properties of the resulting material. rsc.org

Solvent Effects: The behavior of the molecule in different solvents, which can influence reaction rates and self-assembly processes. youtube.com

Molecular Interactions and Structure-Reactivity Relationships

The structure of this compound dictates its reactivity and the intermolecular interactions that govern the properties of its derived materials.

Reactivity: The molecule's reactivity is dominated by the two aldehyde functional groups. Aldehydes are generally more reactive than ketones because they are less sterically hindered and their carbonyl carbon is more electrophilic. libretexts.org The two electron-donating hexyloxy groups increase the electron density on the benzene ring, which can subtly modulate the reactivity of the aldehyde groups. researchgate.net

Intermolecular Interactions: The long hexyloxy chains play a significant role in intermolecular forces. They contribute to van der Waals interactions and can influence the solubility of the monomer in organic solvents. In the resulting polymers or COFs, these aliphatic chains can affect the interlayer spacing and packing arrangement, potentially frustrating close π-π stacking of the aromatic cores but enhancing processability. rsc.org

Theoretical Modeling of Derived Material Performance and Functionality

Theoretical modeling extends beyond the single molecule to predict the properties of bulk materials synthesized from this compound, particularly Covalent Organic Frameworks (COFs). nih.gov

Topological Design: By combining computational design and principles of reticular synthesis, specific COF topologies (e.g., hexagonal or rhombic) can be targeted. mdpi.comresearchgate.net The C2-symmetry of this compound makes it a suitable "linker" unit to be combined with "nodes" of different symmetries (e.g., C3-symmetric amines) to create predictable porous structures. researchgate.net

Predicting COF Properties: Computational models can predict key performance metrics of the resulting COFs before they are synthesized. This includes:

Porosity and Surface Area: Simulating the framework structure to calculate the pore size, pore volume, and Brunauer–Emmett–Teller (BET) surface area. nih.govnih.gov

Electronic Properties: Calculating the electronic band structure of the periodic COF to predict its potential for use in electronic or optoelectronic devices. mdpi.com

Mechanical Stability: Using MD simulations to assess the rigidity and stability of the framework under pressure or temperature changes. rsc.org

This predictive capability allows for the rational design of functional materials, for example, by modifying the linker (e.g., changing the length of the alkoxy chains) to tune the pore environment or electronic characteristics of a COF for applications in catalysis, sensing, or gas storage. mdpi.com

Advanced Characterization Techniques in Research on 2,5 Bis Hexyloxy Terephthalaldehyde and Its Derivatives

Spectroscopic Analysis for Structural Elucidation and Electronic Properties

Spectroscopic techniques are indispensable tools for confirming the chemical structure and probing the electronic behavior of 2,5-Bis(hexyloxy)terephthalaldehyde. These methods provide detailed information on the molecular framework, functional groups, and the nature of electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of this compound. Both ¹H and ¹³C NMR are utilized to ensure the correct assembly of the molecule, from the aromatic core to the hexyloxy side chains and the aldehyde functional groups.

While a complete, experimentally verified spectrum for this compound is not widely available in the public domain, predicted data and spectra from closely related precursors offer significant insights. For instance, analysis of the precursor 1,4-bis(hexyloxy)benzene would confirm the successful attachment of the hexyloxy chains.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the aldehyde groups, and the various methylene (B1212753) and methyl protons of the hexyloxy chains. The chemical shifts (δ) are indicative of the electronic environment of each proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. This includes the carbonyl carbons of the aldehyde groups, the aromatic carbons, and the carbons of the alkyl chains.

Expected ¹H and ¹³C NMR Data for this compound This table is based on predicted values and data from analogous compounds due to the limited availability of experimentally verified spectra in the literature.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | ~10.5 | ~190 |

| Aromatic C-H | ~7.3 | ~115 |

| Ar-C-O | - | ~155 |

| Ar-C-CHO | - | ~130 |

| -O-CH₂- | ~4.1 | ~70 |

| -O-CH₂-CH₂ - | ~1.8 | ~31 |

| -CH₂- (internal) | ~1.5 | ~29, ~25 |

| -CH₂-CH₃ | ~1.3 | ~22 |

Data is inferred from general chemical shift knowledge and data for related compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecular bonds.

Key vibrational bands expected in the FTIR spectrum of this compound include:

C-H stretching (aromatic): Typically observed around 3100-3000 cm⁻¹.

C-H stretching (aliphatic): Found in the 3000-2850 cm⁻¹ region, corresponding to the hexyloxy chains.

C=O stretching (aldehyde): A strong, sharp absorption band is expected in the region of 1700-1680 cm⁻¹. For the related compound terephthalaldehyde (B141574), this peak is observed around 1690 cm⁻¹. researchgate.net

C=C stretching (aromatic): These absorptions typically appear in the 1600-1450 cm⁻¹ range.

C-O stretching (ether): Strong bands corresponding to the aryl-alkyl ether linkage are expected around 1250-1200 cm⁻¹.

Characteristic FTIR Absorption Bands for Terephthalaldehyde Derivatives

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound: Terephthalaldehyde (cm⁻¹) |

|---|---|---|---|

| Aldehyde C=O | Stretching | 1700-1680 | ~1690 researchgate.net |

| Aromatic C-H | Stretching | 3100-3000 | ~3080 |

| Aliphatic C-H | Stretching | 3000-2850 | N/A |

| Aromatic C=C | Stretching | 1600-1450 | ~1600, ~1480 |

This table includes data for the parent compound terephthalaldehyde for comparative purposes.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within the conjugated system of this compound. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorption (λ_max) is indicative of the energy gap of this transition.

For dialkoxy-substituted aromatic compounds, the electronic properties are influenced by the electron-donating nature of the alkoxy groups and the electron-withdrawing nature of the aldehyde groups. Research on related dimethyl 2,5-dialkoxyterephthalates has shown an absorption band in the range of 332–355 nm, which is attributed to an intramolecular charge-transfer transition.

Photoluminescence (PL) Spectroscopy and Time-Resolved Fluorescence Lifetime Measurements

Photoluminescence (PL) spectroscopy is a powerful technique to investigate the emissive properties of this compound and its derivatives. Upon excitation with light of a suitable wavelength, the molecule can emit light as it relaxes from an excited electronic state to the ground state. Key parameters obtained from PL studies include the emission maximum (λ_em), the photoluminescence quantum yield (PLQY), and the fluorescence lifetime (τ).

While specific PL data for this compound is scarce in the literature, a comment from a commercial supplier notes its use in the synthesis of fluorescent materials. This suggests that the compound itself or its derivatives exhibit interesting emissive properties. The hexyloxy groups are known to enhance solubility and can influence the solid-state packing, which in turn affects the PL characteristics of the resulting materials. Time-resolved fluorescence lifetime measurements would provide further information on the dynamics of the excited state, which is crucial for applications in organic light-emitting diodes (OLEDs) and sensors.

Thermal Analysis Techniques

The thermal stability of this compound is a critical parameter, especially considering its use as a monomer in polymerization reactions that often require elevated temperatures. Thermal analysis techniques provide valuable information on the material's behavior as a function of temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is used to determine the thermal stability and decomposition profile of this compound. In a TGA experiment, the mass of a sample is monitored as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). The resulting data is plotted as mass percentage versus temperature, and the derivative of this curve (DTG) shows the rate of mass loss.

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,4-bis(hexyloxy)benzene |

| Terephthalaldehyde |

| Dimethyl 2,5-dialkoxyterephthalates |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. While specific DSC data for polymers directly synthesized from this compound is not extensively reported in the reviewed literature, the thermal stability of a covalent organic framework (COF) synthesized from this aldehyde, known as TAPB-DHT-COF, has been investigated using thermogravimetric analysis (TGA), a related thermal analysis technique. TGA measures the mass of a sample over time as the temperature changes, providing insights into thermal stability and decomposition temperatures. The TAPB-DHT-COF demonstrated good thermal stability, which is a critical characteristic for its potential applications.

Electrochemical Characterization Methods

The electrochemical properties of materials derived from this compound are pivotal for their application in electronic devices. Cyclic voltammetry and spectroelectrochemistry are powerful tools for these investigations.

Cyclic Voltammetry (CV) and Spectroelectrochemistry

Cyclic voltammetry (CV) is an electrochemical technique for measuring the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth. It is a key method for determining the redox properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, of conjugated polymers and molecules.

In a study of thiophene–phenylene-based Schiff bases and their corresponding polyazomethines synthesized using this compound, CV was employed to investigate their electrochemical behavior. acs.org The measurements were conducted in a dichloromethane (B109758) solution containing tetrabutylammonium (B224687) perchlorate (B79767) as the supporting electrolyte, with a platinum disc as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode. The HOMO energy levels were calculated from the onset oxidation potentials. acs.org

The study also explored the effect of protonation on the electrochemical properties by adding trifluoroacetic acid (TFA) as a dopant. The CV measurements revealed that the oxidation potentials of the imine compounds were influenced by their molecular structure and the presence of the dopant. acs.org This indicates that the electronic properties of these materials can be tuned, which is a desirable feature for electronic applications.

| Compound | Onset Oxidation Potential (V vs. SCE) | HOMO Level (eV) |

| Thiophene-phenylene imine 1 | 0.85 | -5.35 |

| Thiophene-phenylene imine 2 | 0.78 | -5.28 |

| Polyazomethine from imine 1 | 0.92 | -5.42 |

This table presents hypothetical data based on the descriptive findings in the referenced study for illustrative purposes, as the explicit numerical data was not provided in the source.

Spectroelectrochemistry, which combines electrochemical and spectroscopic techniques, can provide further insights into the electronic transitions and the nature of the charge carriers (polarons and bipolarons) in the oxidized or reduced states of these materials.

Morphological and Structural Characterization

The performance of materials derived from this compound is intrinsically linked to their morphology and crystal structure. Techniques such as X-ray diffraction, transmission electron microscopy, and dynamic light scattering are indispensable for this aspect of characterization.

X-ray Diffraction (XRD) for Crystallinity and Lattice Structures

X-ray diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. It is a fundamental tool for assessing the crystallinity and identifying the lattice structure of polymeric and framework materials.

A covalent organic framework synthesized from 2,5-dihexyloxyterephthalaldehyde (DHT) and 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB), designated as TAPB-DHT-COF, was characterized by powder XRD. mdpi.com The XRD pattern of the as-synthesized TAPB-DHT-COF showed a diffraction peak at 2θ = 4.5°, which corresponds to the (100) plane, indicating the formation of a crystalline framework. mdpi.com The presence of this peak, along with others, and their comparison with simulated patterns confirmed the successful synthesis of the COF with the expected porous structure. The crystallinity of such frameworks is crucial for their application in areas like gas storage and separation.

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through a specimen to form an image. It is a powerful tool for visualizing the morphology and nanostructure of materials at a high resolution. While specific TEM images for materials directly derived from this compound were not found in the reviewed literature, TEM is a standard and essential technique for characterizing the nanoscale morphology of polymers, nanoparticles, and COFs. For instance, in the study of the TAPB-DHT-COF, scanning electron microscopy (SEM), a related electron microscopy technique, was used to observe the morphology of the material. mdpi.com TEM analysis would be invaluable for revealing the internal pore structure and the fine details of the framework's architecture.

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS) is a technique used to measure the size distribution of small particles in suspension or polymers in solution. It works by measuring the random changes in the intensity of light scattered from a suspension or solution.

In a study involving the synthesis of highly fluorescent supramolecular nanorings using a derivative of this compound, DLS was employed to determine the size of the resulting nano-assemblies in solution. snu.ac.kr The DLS data for a self-assembled organic framework (SOF) nanoring in a 10⁻⁴ M solution showed a number distribution with a distinct peak, indicating the formation of nanoparticles of a specific size. snu.ac.kr This information is critical for understanding the self-assembly process and for applications where particle size is a key parameter, such as in drug delivery or sensing.

| Sample | Peak Particle Size (nm) (Number Distribution) |

| 0D SOF nanoring | ~10 |

This table is based on graphical data presented in the referenced dissertation.

Mass Spectrometry Techniques (e.g., MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful analytical tool for the characterization of synthetic polymers, including those derived from this compound. This soft ionization technique is particularly well-suited for large molecules as it minimizes fragmentation, allowing for the accurate determination of molecular weight distributions and the identification of end-group functionalities. unt.eduscite.ai

In the context of polymers synthesized from this compound, such as poly(azomethine)s or poly(p-phenylene vinylene)s with hexyloxy side chains, MALDI-TOF-MS can provide critical information. The resulting mass spectrum displays a series of peaks, each corresponding to an individual oligomer chain with a specific degree of polymerization. From this distribution, key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) can be calculated. unt.edunih.gov This is invaluable for quality control and for understanding how synthetic conditions influence the final polymer structure.

Furthermore, high-resolution MALDI-TOF-MS allows for the detailed analysis of the chemical structure of the polymer chains. By examining the mass of the repeating unit and the mass of the terminal groups, researchers can verify the successful synthesis of the target polymer and identify any side products or unreacted starting materials. researchgate.net For instance, in the synthesis of a poly(azomethine) from this compound and an aromatic diamine, MALDI-TOF-MS could confirm the presence of the desired aldehyde and amine end-groups.

The sample preparation for MALDI-TOF-MS involves co-crystallizing the analyte with a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA). nih.gov The choice of matrix is crucial for achieving optimal ionization and obtaining high-quality spectra. The analysis of complex polymer mixtures can sometimes be improved by pre-fractionation using techniques like size-exclusion chromatography (SEC) prior to MALDI-TOF-MS analysis. researchgate.net

Table 1: Representative MALDI-TOF-MS Data for Polymer Characterization

| Parameter | Description | Typical Value/Information Obtained |

|---|---|---|

| Mn (Number-Average Molecular Weight) | The statistical average molecular weight of all the polymer chains in the sample. | e.g., 1940 Da nih.gov |

| Mw (Weight-Average Molecular Weight) | The average molecular weight where the contribution of each chain is weighted by its mass. | e.g., 1950 Da nih.gov |

| Đ (Dispersity) | A measure of the broadness of the molecular weight distribution. | e.g., 1.01 (narrow distribution) nih.gov |

| Repeating Unit Mass | The mass of the monomeric unit within the polymer chain. | Confirms the primary structure of the polymer. |

| End-Group Analysis | Identification of the chemical groups at the termini of the polymer chains. | Verifies functionalization and synthesis pathways. researchgate.net |

| Matrix | The compound used to facilitate ionization of the analyte. | e.g., DHB, CHCA nih.gov |

Chromatographic and Extraction Techniques

Chromatographic and extraction techniques are indispensable for the purification, separation, and quantification of this compound and its derivatives from reaction mixtures and various sample matrices.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a versatile and widely used technique for the analysis of aromatic aldehydes and related compounds. This method offers excellent separation efficiency and allows for the simultaneous quantification and qualitative assessment of analytes based on their retention times and UV-Vis spectra. nih.gov

For the analysis of this compound, a reversed-phase HPLC method would typically be employed. americanpharmaceuticalreview.com Separation would be achieved on a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape. nih.gov The DAD provides spectral information across a range of wavelengths for each analyte as it elutes from the column, which aids in peak identification and purity assessment. Aromatic aldehydes like this compound are expected to show strong UV absorbance, making DAD a suitable detection method.

In many cases, particularly for trace analysis or when dealing with complex matrices, derivatization of the aldehyde functional groups is performed to enhance detection sensitivity and selectivity. A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts to form highly chromophoric 2,4-dinitrophenylhydrazone derivatives. researchgate.netresearchgate.net These derivatives can be readily analyzed by HPLC-DAD at a specific wavelength, often around 360 nm. researchgate.net

Method validation is a critical aspect of developing a reliable HPLC-DAD procedure. This involves establishing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. nih.govnih.gov

Table 2: Typical HPLC-DAD Method Parameters and Validation Data for Aromatic Aldehyde Analysis

| Parameter | Description | Example Value/Range |

|---|---|---|

| Column | The stationary phase used for separation. | C18 (e.g., 25 cm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | The solvent system that carries the analyte through the column. | Acetonitrile/Water or Methanol (B129727)/Water gradient researchgate.net |

| Detection Wavelength | The wavelength at which the analyte is monitored. | ~254 nm for underivatized aromatic aldehydes, ~360 nm for DNPH derivatives researchgate.netresearchgate.net |

| Linearity (R²) | A measure of how well the calibration curve fits the experimental data. | > 0.999 researchgate.net |

| LOD (Limit of Detection) | The lowest concentration of an analyte that can be reliably detected. | 0.010 - 0.015 µg/mL nih.gov |

| LOQ (Limit of Quantification) | The lowest concentration of an analyte that can be accurately quantified. | 0.05 - 0.11 mg L⁻¹ nih.gov |

| Recovery | The percentage of the true amount of an analyte that is detected. | 95.27% - 107.70% nih.gov |

| Precision (RSD%) | The relative standard deviation of replicate measurements, indicating the method's reproducibility. | < 2.21% nih.gov |

Stir Bar Sorptive Extraction (SBSE) is a solventless sample preparation technique that is highly effective for the extraction and preconcentration of organic compounds from aqueous matrices. tdi-bi.com The method utilizes a magnetic stir bar coated with a thick layer of a sorbent material, most commonly polydimethylsiloxane (B3030410) (PDMS). nih.gov Due to the large volume of the extraction phase compared to other microextraction techniques like solid-phase microextraction (SPME), SBSE offers higher recovery and enrichment factors for many analytes. tdi-bi.com

For a semi-volatile compound like this compound, SBSE could be a valuable technique for its determination in environmental water samples or for monitoring its presence in aqueous reaction media. The efficiency of the extraction is primarily dependent on the analyte's octanol-water partition coefficient (Kow), with nonpolar to moderately polar compounds being well-suited for extraction with PDMS-coated stir bars. tdi-bi.com The presence of two hexyloxy chains in this compound suggests it would have sufficient hydrophobicity for effective partitioning into the PDMS phase.

The SBSE procedure involves placing the coated stir bar into the sample and stirring for a defined period to allow for the analytes to partition into the sorbent. youtube.com After extraction, the stir bar is removed, dried, and the analytes are desorbed, typically either by thermal desorption (TD) for analysis by gas chromatography (GC) or by liquid desorption (LD) with a small volume of an appropriate solvent for analysis by HPLC or GC. youtube.comkit.edu

The optimization of SBSE parameters is crucial for achieving high extraction efficiency and includes factors such as extraction time, sample pH, ionic strength, and desorption conditions. kit.edu For polar analytes, in-situ derivatization can be employed to enhance their recovery into the PDMS phase. youtube.com

Emerging Research Directions and Future Outlook for 2,5 Bis Hexyloxy Terephthalaldehyde

Novel Applications in Chemical Sensing and Environmental Remediation

The inherent reactivity of the aldehyde groups in 2,5-Bis(hexyloxy)terephthalaldehyde makes it a prime candidate for the development of novel chemical sensors. These functional groups can readily undergo condensation reactions with a variety of nucleophiles, leading to the formation of Schiff bases. This reactivity can be harnessed to design colorimetric or fluorescent sensors where the binding of a specific analyte to the Schiff base ligand induces a detectable optical change. While direct research on this specific compound for sensing is in its early stages, the broader class of terephthalaldehyde (B141574) derivatives has shown promise.

In the realm of environmental remediation, the focus lies on creating materials that can effectively capture and remove pollutants. Terephthalaldehyde-based polymers and hydrogels have demonstrated potential for the selective removal of contaminants like anionic dyes from wastewater. researchgate.net The long hexyloxy chains in this compound could enhance the hydrophobicity of such materials, potentially improving their affinity for organic pollutants. Future research is anticipated to explore the development of porous organic polymers and frameworks using this compound as a building block for targeted pollutant adsorption.

Table 1: Potential Applications in Chemical Sensing and Environmental Remediation

| Application Area | Potential Role of this compound | Research Focus |

| Chemical Sensing | Precursor for colorimetric/fluorescent sensors | Development of Schiff base derivatives for analyte detection. |

| Environmental Remediation | Monomer for adsorbent polymers and hydrogels | Synthesis of materials for the removal of organic pollutants from water. researchgate.net |

Exploration of Bio-related Research Potential (e.g., Antimicrobial and Anticancer Activities)

The investigation into the biological activities of terephthalaldehyde derivatives is a rapidly growing field. While direct studies on this compound are not yet widely published, related compounds have shown significant promise, suggesting a fertile ground for future research.

Antimicrobial Activity: Research on chitosan-terephthaldehyde hydrogels has revealed good antimicrobial response, particularly against gram-negative bacteria. researchgate.net The cross-linking of chitosan (B1678972) with terephthalaldehyde enhances its antimicrobial properties. nih.gov The hexyloxy groups in this compound could potentially modulate this activity, for instance, by facilitating interaction with microbial cell membranes. This opens up possibilities for its use in biomedical applications where antimicrobial properties are desired. nih.gov

Anticancer Activity: Studies on other terephthalaldehyde derivatives have indicated potential anticancer effects. For example, nitrone compounds derived from terephthaldehyde have been synthesized and screened for their anticancer potential against human cancer cell lines, with some derivatives showing promising results. researchgate.nettjpr.org Similarly, bis-chalcone derivatives of terephthalaldehyde have been investigated for their cytotoxicity against breast cancer cells, with some compounds exhibiting potent activity. researchgate.net These findings provide a strong rationale for investigating the anticancer properties of this compound and its derivatives.

Table 2: Investigated Biological Activities of Terephthalaldehyde Derivatives

| Biological Activity | Derivative Type | Target | Key Findings |

| Anticancer | Nitrone Compounds | MCF-7 human cancer cells | Certain derivatives inhibited over 50% of cancer cell growth. researchgate.nettjpr.org |

| Anticancer | Bis-chalcones | MCF-7 breast cancer cells | Some derivatives showed more potent activity than the reference drug. researchgate.net |

| Antimicrobial | Chitosan Hydrogels | Gram-negative bacteria | Hydrogels exhibited good antimicrobial response. researchgate.net |

| Antimicrobial | Thiourea Cross-linked Chitosan | Bacteria and Fungi | Hydrogels showed higher antimicrobial activity than chitosan alone. nih.gov |

Integration into Hybrid Organic-Inorganic Material Systems

A significant and promising area of research for this compound is its use as a building block for hybrid organic-inorganic materials, particularly Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). wikipedia.org The two aldehyde functional groups provide ideal reaction sites for forming extended, porous networks.

The commercial availability of "this compound Powder MOF" indicates its direct application in this field. nanochemazone.com MOFs and COFs are known for their high porosity, large surface areas, and tunable structures, making them suitable for applications in gas storage, separation, and catalysis. The hexyloxy chains of the molecule can influence the pore environment of the resulting framework, potentially making it more hydrophobic and suitable for specific applications, such as the separation of organic molecules. The use of terephthalaldehyde and its derivatives as linkers in the synthesis of MOFs and COFs is well-established, and the functionalization with hexyloxy groups offers a route to fine-tune the properties of these advanced materials. wikipedia.org

Sustainable Synthesis and Green Chemistry Approaches in Production

As with any chemical compound intended for wider application, the development of sustainable and environmentally friendly synthesis methods is crucial. While specific green chemistry routes for this compound are not extensively documented, research into related compounds provides valuable insights. For instance, studies on the synthesis of 2,5-dihydroxyterephthalaldehyde (B1588973) from inexpensive starting materials like 1,4-dimethoxybenzene (B90301) highlight a move towards more efficient and less cumbersome production methods. researchgate.net

Future research will likely focus on applying green chemistry principles to the production of this compound. This could involve the use of greener solvents, catalysts, and more energy-efficient reaction conditions to minimize the environmental impact of its synthesis. The development of such processes will be critical for the large-scale and economically viable production of this versatile compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,5-Bis(hexyloxy)terephthalaldehyde, and how can reaction purity be optimized?

- Methodological Answer : The synthesis typically involves alkylation of 2,5-dihydroxyterephthalaldehyde with hexyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 24–48 hours . Purity optimization requires post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol. Monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (¹H/¹³C NMR) ensures intermediate and final product integrity .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm aldehyde proton resonance at ~10 ppm and hexyloxy chain integration .

- FT-IR : Detect C=O stretching (~1680 cm⁻¹) and ether C-O-C bands (~1250 cm⁻¹) .

- HPLC-MS : Verify molecular weight (M⁺ = 418.6 g/mol) and detect impurities using reverse-phase C18 columns .

- XRD : Assess crystallinity if applicable (e.g., for COF precursors) .

Q. How should researchers safely handle and store this compound given its reactivity?

- Methodological Answer : Store under inert gas (N₂/Ar) at 2–8°C to prevent aldehyde oxidation . Use gloves and eye protection due to irritant properties (H315/H319). In case of exposure, rinse with water for 15 minutes and consult safety data sheets (SDS) for specific protocols .

Advanced Research Questions

Q. How does the hexyloxy chain length influence the topology and porosity of covalent organic frameworks (COFs) synthesized with this compound?

- Methodological Answer : Longer alkoxy chains (e.g., hexyl vs. ethyl) introduce steric hindrance, favoring staggered layer stacking (e.g., P6₃/mmc symmetry) over eclipsed structures. This reduces pore size (e.g., from 27 Å in COF-5 to <20 Å) but enhances thermal stability (>500°C) . Porosity is quantified via N₂ adsorption isotherms (BET surface area ~700–1600 m²/g) .

Q. What experimental strategies address crystallinity challenges in COFs derived from this compound?

- Methodological Answer : Optimize solvothermal conditions (e.g., mesitylene/dioxane, 120°C, 72 hours) to enhance crystallinity . Use powder XRD to monitor lattice parameters and Rietveld refinement to resolve stacking disorders. Post-synthetic annealing (200°C under vacuum) can improve long-range order .

Q. How can discrepancies in surface area measurements for COFs using this monomer be resolved?

- Methodological Answer : Contradictions may arise from activation methods (e.g., supercritical CO₂ vs. solvent exchange). Standardize activation protocols (e.g., 48-hour solvent exchange with acetone) and validate with multiple BET measurements. Cross-reference with pore size distribution (NLDFT models) .

Q. What polymerization techniques effectively incorporate this compound into functional polyesters or polyurethanes?

- Methodological Answer : Oxidative NHC-catalyzed polycondensation with diols (e.g., 2,5-furandimethanol) at 60°C under O₂ yields polyesters with Mn ~3–5 kDa . For polyurethanes, react with hexamethylene diisocyanate (HDI) in THF at 50°C, using dibutyltin dilaurate as a catalyst .

Key Research Considerations

- Synthetic Reproducibility : Document solvent purity (e.g., anhydrous DMF) and reaction atmosphere (N₂) to minimize side reactions .

- Advanced Characterization : Pair XRD with TEM to visualize layered COF structures .

- Safety Compliance : Adopt fume hood protocols for aldehyde handling to avoid inhalation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.